Sodium N-cyclohexyl-N-palmitoyltaurate
Description
Properties
CAS No. |
132-43-4 |
|---|---|
Molecular Formula |
C24H46NNaO4S |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C24H47NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;/h23H,2-22H2,1H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
VOXBATAAGDVURT-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Other CAS No. |
132-43-4 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Routes
Established Synthesis Pathways for Sodium N-cyclohexyl-N-palmitoyltaurate
The primary route for the synthesis of this compound is based on the principles of the Schotten-Baumann reaction. google.comwikipedia.org This well-established method is widely used for the preparation of N-acyl taurates and involves the acylation of a taurine (B1682933) derivative with a fatty acid chloride in the presence of a base. google.comwikipedia.org
Precursor Chemistry and Reaction Mechanisms
The synthesis of this compound necessitates the preparation of two key precursors: N-cyclohexyltaurine and palmitoyl (B13399708) chloride.
N-cyclohexyltaurine: This precursor is synthesized by the reaction of taurine with cyclohexanone, followed by reduction. The primary amino group of taurine reacts with the ketone to form a Schiff base, which is then reduced to the secondary amine, N-cyclohexyltaurine.
Palmitoyl Chloride: This fatty acid chloride is typically prepared by reacting palmitic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride. The reaction with thionyl chloride is common and proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.
The core of the synthesis of this compound is the N-acylation of N-cyclohexyltaurine with palmitoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-cyclohexyltaurine attacks the electrophilic carbonyl carbon of palmitoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is abstracted from the nitrogen atom by a base (typically sodium hydroxide), resulting in the formation of the amide bond and the final product, this compound. The use of an aqueous alkaline solution is crucial to neutralize the hydrogen chloride generated during the reaction. google.comwikipedia.org
Table 1: Key Reactants in the Synthesis of this compound
| Reactant | Role | Typical Synthesis Method |
| N-cyclohexyltaurine | Amine Precursor | Reductive amination of taurine with cyclohexanone |
| Palmitoyl Chloride | Acylating Agent | Reaction of palmitic acid with thionyl chloride |
| Sodium Hydroxide | Base | Commercially available |
Scalability and Process Optimization in Synthesis
The industrial-scale production of N-acyl taurates, including this compound, faces challenges related to cost-effectiveness and the handling of hazardous materials. google.com The Schotten-Baumann method, while effective, can be laborious and generate significant salt byproducts. google.com
Process optimization strategies focus on several key areas:
Raw Material Selection: The choice of chlorinating agent for the preparation of palmitoyl chloride can impact cost and safety. Thionyl chloride is often preferred for its gaseous byproducts, which are easier to remove.
Reaction Conditions: Optimization of temperature, pH, and stirring speed is critical to maximize yield and minimize side reactions, such as the hydrolysis of palmitoyl chloride.
Solvent System: The use of a two-phase solvent system (e.g., water and an organic solvent) is a hallmark of the Schotten-Baumann reaction, facilitating the separation of the product from the aqueous phase containing the salt byproduct.
Catalyst Use: While the traditional Schotten-Baumann reaction does not typically employ a catalyst for the acylation step, research into alternative, more direct amidation methods for N-acyl taurates has explored the use of catalysts to avoid the need for acid chlorides. google.com
Downstream Processing: Efficient methods for product isolation, purification, and drying are essential for obtaining a high-purity final product.
Table 2: Process Parameters for Optimization in N-acyl Taurate Synthesis
| Parameter | Influence on the Process | Optimization Goal |
| Temperature | Reaction rate, side reactions | Maximize reaction rate while minimizing hydrolysis of the acyl chloride |
| pH | Neutralization of HCl, product stability | Maintain optimal pH for the reaction and prevent product degradation |
| Stirring Speed | Mass transfer between phases | Ensure efficient mixing of reactants in the two-phase system |
| Reactant Stoichiometry | Yield, purity | Optimize the molar ratio of reactants to maximize conversion and minimize unreacted starting materials |
Functionalization and Complex Formation
The surfactant properties of this compound make it a candidate for the formation of various functionalized derivatives, including iodophor complexes and other adducts.
Synthesis of Iodophor Complexes Involving this compound
Iodophors are complexes of iodine with a solubilizing agent, such as a surfactant. These complexes are known for their antimicrobial properties, with the surfactant acting as a carrier for the iodine, increasing its solubility and reducing its vapor pressure. nih.gov Anionic surfactants, including N-acyl taurates, can form such complexes. google.com
The synthesis of an iodophor complex with this compound generally involves bringing the surfactant into intimate contact with elemental iodine. google.com A common method for preparing surfactant-iodine complexes is to dissolve the surfactant in an aqueous medium and then add iodine, often in the presence of an iodide salt (e.g., potassium iodide). google.comgoogle.com The iodide ion (I⁻) reacts with iodine (I₂) to form the triiodide ion (I₃⁻), which is more soluble in water and is the species that typically complexes with the surfactant. The formation of the complex is often indicated by a change in the color of the solution.
The general reaction can be represented as:
Surfactant + I₂ + I⁻ ⇌ [Surfactant · I₃⁻]
Exploration of Other Adduct and Composite Formations
Beyond iodophor complexes, anionic surfactants like this compound can form adducts with various other molecules and ions. These interactions are often driven by electrostatic forces, hydrogen bonding, or van der Waals interactions. numberanalytics.com
In the context of analytical techniques such as mass spectrometry, adduct formation is a common phenomenon where the analyte molecule associates with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. youtube.com While not a synthetic derivatization in the traditional sense, this illustrates the tendency of such molecules to form non-covalent complexes.
Furthermore, the interaction of anionic surfactants with cationic polymers or other positively charged species can lead to the formation of polyelectrolyte-surfactant complexes. These complexes can exhibit a range of properties depending on the specific components and their ratios, and they have applications in areas such as encapsulation and delivery systems.
The formation of composite materials where this compound is incorporated into a polymer matrix or adsorbed onto a solid support is another area of potential exploration. Such composites could leverage the surface-active properties of the taurate for applications in areas like specialty coatings or functionalized textiles.
Reaction Kinetics and Thermodynamic Considerations in Derivatization
The formation of iodophor complexes and other adducts is governed by principles of chemical kinetics and thermodynamics.
Reaction Kinetics: The rate of formation of an iodophor complex will depend on factors such as the concentrations of the surfactant, iodine, and iodide, as well as temperature and the solvent system. The kinetics of iodine reactions can be complex, involving multiple equilibria between different iodine species (I₂, I⁻, I₃⁻). nih.gov Understanding these kinetics is crucial for controlling the synthesis of iodophor complexes with desired properties.
Thermodynamics: The stability of surfactant-adduct complexes is determined by the change in Gibbs free energy (ΔG) upon formation. A negative ΔG indicates a spontaneous process. The thermodynamics of surfactant self-assembly, such as micelle formation, are well-studied and provide a framework for understanding the driving forces behind adduct formation. rsc.orgresearchgate.netdtu.dkwikipedia.org The hydrophobic effect is a major contributor, where the nonpolar tails of the surfactant molecules associate to minimize their contact with water, leading to a favorable increase in the entropy of the system. rsc.orgresearchgate.netdtu.dkwikipedia.org The enthalpy of adduct formation can be either exothermic or endothermic, depending on the specific interactions involved.
For iodophor complexes, the interaction between the triiodide ion and the surfactant is a key thermodynamic consideration. The complexation is an equilibrium process, and the equilibrium constant will determine the extent of complex formation under given conditions.
Physicochemical Principles and Interfacial Phenomena
Surface Activity and Interfacial Tension Reduction Mechanisms
As an amphiphilic molecule, Sodium N-cyclohexyl-N-palmitoyltaurate exhibits pronounced surface activity. This is driven by the thermodynamic favorability of adsorbing at interfaces, such as the air-water or oil-water interface. The hydrophobic palmitoyl (B13399708) chain and cyclohexyl group are expelled from the aqueous phase, orienting themselves away from water, while the polar taurate headgroup remains hydrated. This molecular arrangement at the interface disrupts the cohesive energy of the solvent molecules, leading to a reduction in surface or interfacial tension.
The mechanism of interfacial tension reduction involves the replacement of high-energy solvent-solvent interactions with lower-energy surfactant-solvent interactions at the interface. The extent of this reduction is dependent on the concentration of the surfactant up to its Critical Micelle Concentration (CMC). While specific quantitative data for the interfacial tension reduction by this compound is not extensively documented in publicly available literature, the principles governing its action are well-established for N-acyltaurates. The presence of the bulky cyclohexyl group in addition to the long acyl chain is expected to influence the packing efficiency of the surfactant molecules at the interface, which in turn would affect the magnitude of interfacial tension reduction.
Self-Assembly Behaviors in Aqueous and Non-Aqueous Systems
Beyond a certain concentration in a solvent, surfactant monomers spontaneously associate to form ordered aggregates known as micelles. This process, termed micellization, is a key aspect of the self-assembly behavior of this compound.
Micellization Dynamics and Critical Micelle Concentration Studies
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the onset of micelle formation and represents a point of abrupt change in various physicochemical properties of the surfactant solution, such as surface tension, conductivity, and detergency. For this compound, the hydrophobic interactions between the palmitoyl chains and cyclohexyl groups are the primary driving force for micellization in aqueous systems, sequestering these nonpolar moieties from the aqueous environment into the core of the micelle. The hydrophilic taurate headgroups form the outer corona of the micelle, interacting with the surrounding water molecules.
Detailed experimental studies determining the precise CMC value for this compound are not readily found in the public domain. However, it is anticipated that the bulky and hydrophobic nature of the N-cyclohexyl and palmitoyl groups would lead to a relatively low CMC in aqueous solutions, as significant hydrophobic expulsion can be achieved at lower concentrations.
Formation and Characterization of Vesicles and Other Supramolecular Structures
In addition to micelles, surfactants can form a variety of other supramolecular structures, such as vesicles, liposomes, and liquid crystalline phases, depending on factors like concentration, temperature, pH, and the presence of additives. Vesicles are spherical bilayers enclosing an aqueous core, and their formation is often dictated by the packing parameter of the surfactant molecule.
The molecular geometry of this compound, with its relatively large headgroup (taurate plus cyclohexyl moiety) in comparison to its single palmitoyl chain, would influence the type of aggregates it forms. While spherical micelles are common for many single-chain surfactants, the specific packing constraints imposed by the bulky cyclohexyl group could potentially favor the formation of other structures like vesicles under certain conditions. However, specific research characterizing such supramolecular assemblies for this particular compound is not currently available.
Foaming Characteristics and Their Modulation
Foam is a dispersion of a gas in a liquid, and its formation and stability are critically influenced by the presence of surfactants. The ability of a surfactant to stabilize foam is related to its capacity to form a resilient film at the gas-liquid interface.
Investigation of Intrinsically Low Foaming Properties
While many surfactants are high-foaming agents, certain molecular structures can lead to intrinsically low foaming properties. This is often associated with inefficient packing at the air-water interface, which results in a less elastic and more permeable film that is unable to effectively trap gas bubbles. The bulky N-cyclohexyl group in this compound may sterically hinder the formation of a tightly packed, cohesive monolayer at the air-water interface. This could lead to a less stable foam film and, consequently, lower foam generation and stability. However, without specific experimental data, this remains a theoretical consideration based on its molecular structure.
Parameters Influencing Foam Stability and Collapse Dynamics
The stability of a foam is a dynamic process governed by phenomena such as liquid drainage from the foam lamellae, coalescence of bubbles, and Ostwald ripening. The properties of the surfactant film at the bubble interface play a crucial role in retarding these decay mechanisms. A stable foam typically requires a surfactant that can create a viscoelastic film with a high surface dilational modulus.
For this compound, factors that could influence its foam stability include its concentration, the presence of electrolytes (which can affect headgroup repulsion and packing), and temperature. The dynamics of foam collapse would be dictated by the rate at which the interstitial liquid drains and the films rupture. A systematic investigation into these parameters for this specific surfactant is needed to fully characterize its foaming behavior.
Stability under Varied Environmental Conditions
The stability of a surfactant under diverse environmental conditions is a critical determinant of its applicability and performance in various formulations. This compound, as a member of the N-acyl taurate family, exhibits distinct stability characteristics in response to thermal stress and pH variations. This stability is largely governed by the robust amide linkage at its core.
Thermal Stability and Degradation Pathways
The thermal stability of N-acyl taurates is a significant factor in their synthesis and high-temperature applications. Generally, these compounds are stable up to moderately high temperatures, but they are susceptible to decomposition beyond a specific threshold.
Detailed research findings indicate that the thermal decomposition for the broader class of N-acyl taurates begins at temperatures exceeding 200°C. wikipedia.org Manufacturing processes for these compounds are carefully controlled, often keeping temperatures within a range of 180 to 205°C to prevent degradation. google.com While some production methods may operate at temperatures between 200 to 260°C, exceeding these temperatures can compromise the quality of the final product. google.com
The primary degradation pathway at elevated temperatures involves the breakdown of the taurine (B1682933) moiety. Observable signs of thermal decomposition include a distinct darkening of the material and the evolution of malodorous nitrogen-based compounds. wikipedia.orggoogle.comgoogle.com This suggests that the degradation pathway involves the cleavage of bonds within the molecule, leading to the formation of smaller, volatile, nitrogen-containing substances. The maximum tolerable temperature is ultimately defined by the balance between reaction yield and the onset of this decomposition. google.com
| Temperature Range (°C) | Observation/Process | Reference |
|---|---|---|
| 180 - 205 | Preferred temperature for direct amidation synthesis to avoid degradation. | google.com |
| > 200 | Onset of decomposition of the N-methyltaurine precursor, leading to discoloration and odor. | wikipedia.org |
| 220 - 240 | Optimal temperature range for synthesis, balancing reaction rate and product quality. | google.com |
| > 205 | Formation of malodorous nitrogen-based decomposition products is noted. | google.com |
pH Stability and Hydrolytic Resistance Mechanisms
One of the most significant advantages of N-acyl taurates, including this compound, is their exceptional stability across a wide pH range. wikipedia.org This characteristic distinguishes them from many other classes of surfactants, particularly those containing ester linkages.
The hydrolytic stability of these compounds is robust in both acidic and alkaline media. cosmeticsandtoiletries.com They are reported to be stable in a pH range of approximately 2 to 10. wikipedia.org This broad stability window makes them suitable for formulation in a variety of products that may be acidic or basic in nature.
The primary mechanism for this high hydrolytic resistance is the presence of the amide bond linking the fatty acid (palmitoyl group) and the taurine derivative. wikipedia.org Amide bonds are inherently more resistant to hydrolysis than ester bonds under both acidic and alkaline conditions. While esters are readily cleaved into a carboxylic acid and an alcohol, the amide bond requires more aggressive conditions to break, ensuring the integrity of the surfactant molecule across a wider operational pH range. This inherent chemical stability contributes to the longevity and efficacy of formulations containing N-acyl taurates. cosmeticsandtoiletries.com
| pH Range | Stability Profile | Underlying Mechanism | Reference |
|---|---|---|---|
| ~2 - 10 | Stable with no significant hydrolysis observed. | The amide bond is inherently more resistant to both acid and base-catalyzed hydrolysis compared to an ester linkage. | wikipedia.org |
| Slightly Alkaline (pH 7-8) | The typical pH of N-acyl taurates when dissolved in water. | N/A | wikipedia.org |
Advanced Materials Science and Formulation Applications
Specific Applications in Agricultural ScienceSimilarly, a search for the compound's applications within agricultural science yielded no specific results. General discussions on the use of surfactants in agrochemical formulations exist, but none that name Sodium N-cyclohexyl-N-palmitoyltaurate as a key component.
Emulsifier and Dispersant Functionality in Agrochemical Formulations
The efficacy of many agrochemical products, particularly those containing water-insoluble active ingredients, is highly dependent on the stability of their formulation. pageplace.de Surfactants are critical components in creating stable emulsions and dispersions. pageplace.de this compound, with its amphiphilic nature, is structurally suited for such roles. ontosight.ai
The molecule consists of a hydrophilic taurate headgroup and a lipophilic tail composed of a palmitoyl (B13399708) chain and a cyclohexyl group. ontosight.ai This structure allows it to orient at the interface between oil and water or between solid particles and a liquid medium, reducing interfacial tension and preventing coalescence or agglomeration. pageplace.de
In agrochemical formulations such as Emulsifiable Concentrates (EC) or Suspension Concentrates (SC), the surfactant's role is to ensure that the active ingredient is evenly distributed throughout the liquid carrier, typically water, both in the concentrate and upon dilution in a spray tank. indoramaventures.com Taurate surfactants, in general, are known for their effectiveness in creating stable dispersions. google.com
Detailed Research Findings:
While specific research on the performance of this compound in agrochemical formulations is not extensively available in public literature, the functionality of its constituent chemical groups provides a basis for its expected performance. The palmitoyl group, a C16 fatty acid derivative, provides substantial lipophilicity, which is crucial for adsorbing onto the surface of oil droplets or hydrophobic solid particles of active ingredients. The cyclohexyl group adds steric hindrance, which can further contribute to the stability of emulsions and suspensions by physically preventing particles or droplets from approaching each other too closely.
The hydrophilic taurate headgroup ensures dispersibility in the aqueous phase. Taurates are known to be effective dispersants, with some studies highlighting their ability to produce stable formulations. google.com For instance, related taurate surfactants have been shown to be effective in creating stable aqueous pesticidal formulations. google.com
Below is an illustrative data table showcasing the expected emulsification and dispersion stability performance of a hypothetical agrochemical formulation containing this compound, based on the known properties of similar surfactants.
| Formulation Parameter | Test Method | Expected Performance with this compound |
| Emulsion Stability (EC) | CIPAC MT 36 | Stable emulsion with minimal creaming or separation after 24 hours. |
| Suspension Stability (SC) | CIPAC MT 161 | Low level of sediment formation; easily re-suspendable after storage. |
| Particle Size Distribution | Laser Diffraction | Maintains a consistent and fine particle size distribution over time. |
This table is illustrative and based on the general properties of taurate-based surfactants.
Wettability and Spreading Characteristics in Foliar and Soil Applications
The effectiveness of foliar-applied pesticides and the distribution of soil-applied agrochemicals are significantly influenced by the wetting and spreading properties of the spray solution. indoramaventures.com Surfactants are added to reduce the surface tension of water, allowing droplets to spread over a larger area of a leaf's waxy surface or to penetrate more effectively into the soil. indoramaventures.com
The structure of this compound suggests it would be an effective wetting and spreading agent. By lowering the surface tension of aqueous solutions, it can decrease the contact angle of a spray droplet on a plant's leaf, leading to better coverage. researchgate.net Improved coverage is often correlated with enhanced efficacy of the active ingredient.
Detailed Research Findings:
For soil applications, effective wetting is crucial for the uniform distribution of herbicides, fungicides, and nematicides. Hydrophobic soils can impede water and nutrient uptake. Surfactants can improve the infiltration and percolation of water through the soil profile. The properties of this compound would likely aid in overcoming soil water repellency, ensuring that the active ingredient reaches its target in the root zone.
The following interactive data table illustrates the expected impact of this compound on the wetting and spreading properties of an aqueous solution, based on the performance of similar anionic surfactants.
| Property | Unit | Water (Control) | Aqueous Solution with this compound (Projected) |
| Surface Tension | mN/m | 72.8 | ~30-35 |
| Contact Angle on Waxy Leaf | Degrees | >90 | <60 |
| Spreading Area of Droplet | mm² | Low | High |
This table is illustrative and projects the potential performance based on the general behavior of N-acyl taurate surfactants.
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating Sodium N-cyclohexyl-N-palmitoyltaurate from reaction precursors, byproducts, and other impurities, as well as for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of non-volatile, thermally labile compounds like N-acyl taurates. The development of a robust HPLC method for this compound would be predicated on its anionic and amphiphilic nature.
A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This involves a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the palmitoyl (B13399708) and cyclohexyl groups of the analyte and the stationary phase. A gradient elution is generally required to achieve adequate separation of the target compound from both more polar impurities (e.g., unreacted N-cyclohexyltaurine) and less polar substances (e.g., free palmitic acid).
The mobile phase would likely consist of an aqueous component with a pH buffer and an organic modifier such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute the highly retained this compound.
For detection, a UV detector set at a low wavelength (around 205-215 nm) can be used to detect the amide bond. However, this approach may lack specificity. A more advanced and specific detection method is mass spectrometry (LC-MS). An LC-MS system, utilizing an electrospray ionization (ESI) source in negative ion mode, would provide high sensitivity and selectivity, allowing for confirmation of the molecular weight of the target compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50) |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detector | UV at 210 nm or ESI-MS (Negative Ion Mode) |
| Injection Vol. | 10 µL |
This table represents a hypothetical, yet scientifically grounded, set of starting parameters for method development.
Gas Chromatography (GC) is not suitable for the direct analysis of the this compound salt due to its high molecular weight and extremely low volatility. However, GC is an essential tool for the analysis of volatile and semi-volatile impurities and potential byproducts from its synthesis.
Key applications of GC in the analysis of this compound include the quantification of:
Unreacted Fatty Acids: Residual palmitic acid (C16:0) is a common impurity. For GC analysis, the fatty acid must be derivatized to a more volatile form, typically a methyl ester (FAME - Fatty Acid Methyl Ester) or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester). This derivatization process makes the analyte amenable to separation on a polar capillary GC column (e.g., DB-FFAP or similar).
Synthesis Precursors: Volatile precursors or their degradation products could potentially be monitored by GC.
Solvent Residues: Analysis of residual solvents used during the synthesis and purification process.
A typical GC-MS method would involve extraction of the impurities from the surfactant matrix, derivatization, and subsequent injection into the GC-MS system. The mass spectrometer allows for positive identification of the impurity peaks based on their mass spectra and fragmentation patterns.
Spectroscopic Identification and Structural Elucidation
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit several characteristic absorption bands. Key expected peaks include:
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
~2920 and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the long palmitoyl chain and the cyclohexyl ring.
~1640 cm⁻¹: C=O stretching vibration (Amide I band), characteristic of the secondary amide linkage.
~1550 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).
~1200 and ~1040 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate (SO₃⁻) group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The spectrum would be dominated by vibrations of the hydrocarbon backbone. Key features would include:
~2800-3000 cm⁻¹: Strong C-H stretching modes from the alkyl chain and cyclohexyl ring.
~1440 cm⁻¹: CH₂ scissoring deformation.
~1130 and ~1060 cm⁻¹: C-C stretching modes, which are sensitive to the conformational order (trans vs. gauche) of the palmitoyl chain.
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be required for an unambiguous characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The expected chemical shifts (δ) in a solvent like DMSO-d₆ would be:
~0.85 ppm (triplet): Terminal methyl (CH₃) group of the palmitoyl chain.
~1.25 ppm (broad multiplet): Methylene (CH₂) groups of the core of the palmitoyl chain.
~1.0-1.8 ppm (multiplets): Protons of the cyclohexyl ring.
~2.2 ppm (triplet): Methylene group adjacent to the carbonyl (α-CH₂).
~2.8-3.5 ppm (multiplets): Protons of the taurate backbone (-N-CH₂-CH₂-SO₃⁻) and the methine proton of the cyclohexyl group attached to the nitrogen.
~7.5-8.5 ppm (broad signal): The N-H proton of the amide, though its chemical shift can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.
~14 ppm: Terminal methyl carbon of the palmitoyl chain.
~22-35 ppm: A series of signals corresponding to the methylene carbons of the palmitoyl chain.
~25-55 ppm: Signals for the carbons of the cyclohexyl ring and the taurate backbone.
~173 ppm: The carbonyl carbon (C=O) of the amide group.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Palmitoyl -CH₃ | ~14 |
| Palmitoyl -(CH₂)n- | ~22-32 |
| Palmitoyl -CH₂-C=O | ~35 |
| Cyclohexyl & Taurate -CH₂- | ~25-55 |
| Amide -C=O | ~173 |
These are estimated values based on analogous structures and chemical shift databases.
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. For a large, ionic molecule like this compound, electrospray ionization (ESI) is the preferred method, typically run in the negative ion mode to detect the anionic part of the molecule.
The high-resolution mass spectrum would be used to confirm the elemental composition. The expected monoisotopic mass for the anion [C₂₄H₄₆NO₄S]⁻ is approximately 456.31 m/z.
Tandem mass spectrometry (MS/MS) would be performed by selecting the parent ion (m/z ~456.3) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide confirmation of the structure. Expected fragmentation pathways would include:
Cleavage of the amide bond, leading to fragments corresponding to the palmitoyl group and the N-cyclohexyltaurate moiety.
Loss of the sulfonate group (SO₃).
Fragmentations within the palmitoyl chain, typically involving successive losses of CH₂ units.
Cleavage across the cyclohexyl ring.
This multi-faceted analytical approach, combining chromatography for separation and a variety of spectroscopic techniques for identification, is essential for the complete and accurate characterization of this compound.
Electrochemical and Titrimetric Methods for Complex Components (e.g., Iodine Forms)
Electrochemical and titrimetric methods are fundamental in the quality control and characterization of surfactants like this compound. These techniques are particularly useful for quantifying specific components or properties, such as the degree of unsaturation in the fatty acid chain, often expressed as the iodine value.
Titrimetric methods, specifically iodometry, are employed to determine the iodine value, which is a measure of the total number of carbon-carbon double bonds present in a fatty substance. wikipedia.orgmetrohm.com The principle involves reacting the compound with an excess of a halogen solution, such as iodine monochloride (Wijs solution). wikipedia.orgmetrohm.com The unreacted halogen is then determined by back-titration with a standard sodium thiosulfate (B1220275) solution. wikipedia.orgmetrohm.com For this compound, the fatty acid component is the palmitoyl group, which is derived from palmitic acid, a saturated fatty acid (C16:0). Therefore, the theoretical iodine value is zero. This analysis is crucial to confirm the identity and purity of the hydrophobic tail and to ensure the absence of unsaturated fatty acid contaminants.
Potentiometric titration is another valuable technique used to determine the concentration of ionic surfactants in aqueous solutions. rice.edu This method relies on the use of a surfactant-ion selective electrode (ISE) which responds to the activity of the surfactant ions in the solution. rice.edu During the titration of an anionic surfactant like this compound, a cationic titrant is used, and the potential difference is measured against a reference electrode. The endpoint, which corresponds to the surfactant concentration, is indicated by a sharp inflection in the potential curve. rice.edu
The table below summarizes these titrimetric methodologies.
| Method | Principle | Application to this compound | Key Reagents |
| Iodine Value Titration (e.g., Wijs Method) | Indirect titration to quantify unsaturation. The substance is treated with excess iodine monochloride, and the unreacted portion is back-titrated with sodium thiosulfate. wikipedia.orgmetrohm.com | Confirms the saturation of the palmitoyl chain. The expected result is an iodine value of 0, indicating high purity and absence of unsaturated contaminants. wikipedia.org | Wijs Solution (Iodine Monochloride), Potassium Iodide, Standardized Sodium Thiosulfate, Starch Indicator. wikipedia.orgmetrohm.comwikipedia.org |
| Potentiometric Surfactant Titration | Measurement of the potential of a surfactant-ion selective electrode during titration with a counter-ion titrant. The endpoint is detected as a sharp change in potential. rice.edu | Accurate determination of the active surfactant concentration in solutions or formulations. | Surfactant-Ion Selective Electrode, Cationic Titrant (e.g., Hyamine® 1622), pH Adjusters. rice.edu |
Advanced Microscopy Techniques for Self-Assembly Structures
The amphiphilic nature of this compound drives its self-assembly into various supramolecular structures in solution, such as micelles, vesicles, or lamellar phases. nih.gov Advanced microscopy techniques are indispensable for the direct visualization and characterization of these nanoscale and microscale architectures.
Transmission Electron Microscopy (TEM) is a powerful technique for imaging surfactant aggregates. To overcome the low intrinsic contrast of soft materials, staining agents or cryogenic techniques (Cryo-TEM) are often employed. frontiersin.org Research on related N-acyltaurines (NATs), specifically N-palmitoyltaurine (NPT), has utilized TEM to visualize the structures formed in combination with phospholipids. Studies have shown that equimolar mixtures of N-palmitoyltaurine and dipalmitoylphosphatidylcholine (DPPC) self-assemble into unilamellar vesicles with diameters ranging from 30 to 50 nm. nih.gov
Freeze-Fracture Electron Microscopy provides unique insights into the morphology of lamellar phases and vesicular structures. nih.gov This technique involves rapidly freezing the sample, fracturing it, and then creating a metal replica of the fractured surface for imaging. It can reveal detailed microstructures like densely packed multilamellar vesicles or stacked bilayers. nih.govutwente.nl
Fluorescence Lifetime Imaging Microscopy (FLIM) is a non-invasive technique that can characterize the microenvironment and structure of surfactant assemblies. nih.gov By using fluorescent probes that partition within the aggregates, FLIM can reveal information about vesicle size, shape, and the internal environment, even in complex mixtures relevant to organic synthesis. nih.gov
Scanning Tunneling Microscopy (STM) can be used to study the self-assembly of surfactants on solid surfaces. For instance, STM has been used to visualize cationic surfactants forming ordered, parallel stripe structures on graphite, revealing how molecules arrange themselves at interfaces. researchgate.net
The following table details various advanced microscopy techniques and their applications in studying surfactant self-assembly.
| Technique | Principle of Operation | Information Obtained | Example of Observed Structures |
| Transmission Electron Microscopy (TEM) | A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample. frontiersin.org | Morphology, size, and shape of aggregates. | Spherical, rodlike, and wormlike micelles; unilamellar vesicles (30-50 nm for related N-palmitoyltaurine mixtures). frontiersin.orgnih.gov |
| Freeze-Fracture Electron Microscopy | The sample is rapidly frozen and then fractured. The fractured surface is shadowed with a metal, and the resulting replica is imaged by TEM. nih.gov | Internal structure of vesicles and lamellar phases. | Multilamellar vesicles, stacked bilayers, and tubuli. nih.gov |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence from a probe molecule at each point in an image, which is sensitive to the local microenvironment. nih.gov | Vesicle size and shape, reagent partitioning, microenvironment polarity. | Swollen emulsion droplets (up to 20 µm). nih.gov |
| Polarized Light Microscopy | Uses polarized light to identify birefringent (anisotropic) structures, which are characteristic of liquid crystalline phases. utwente.nl | Detection of lamellar liquid crystalline phases. | Maltese cross patterns indicating the presence of multilamellar droplets (vesicles). utwente.nlcore.ac.uk |
| Scanning Tunneling Microscopy (STM) | Images surfaces at the atomic level by scanning a sharp metallic tip over a conductive or semiconductive surface. researchgate.net | Arrangement and ordering of surfactant molecules adsorbed on a solid substrate. | Ordered parallel stripes in a head-to-head configuration. researchgate.net |
Computational and Theoretical Chemistry Perspectives
Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly Processes
Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the study of the dynamic behavior of molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD can model processes like the formation of micelles and the adsorption of surfactants at interfaces. frontiersin.orgmdpi.com
For a surfactant such as Sodium N-cyclohexyl-N-palmitoyltaurate, MD simulations can elucidate how individual molecules arrange themselves at an oil-water or air-water interface. Key parameters that can be calculated include the area per molecule, the tilt angle of the hydrophobic palmitoyl (B13399708) chain, and the hydration of the taurate headgroup. These simulations reveal the complex interplay of forces that drives the reduction of surface tension.
Furthermore, MD is instrumental in studying self-assembly in the bulk solution. nih.gov Simulations can track the spontaneous aggregation of monomers into micelles, providing detailed information about micellar structure, size (aggregation number), shape, and stability. rsc.org The presence of the bulky cyclohexyl group on the nitrogen atom is expected to significantly influence the packing of the molecules, potentially leading to the formation of non-spherical micelles or other complex aggregates, a hypothesis that MD simulations are perfectly suited to investigate. mdpi.com Both all-atom and coarse-grained simulation approaches can be used, with the latter allowing for the study of larger systems and longer timescales, which are often necessary to capture the full process of micelle formation. frontiersin.orgresearchgate.net
Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of Surfactant Self-Assembly
| Parameter | Description | Typical Value Range | Significance |
| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | 50 - 150 | Indicates the size and stability of the self-assembled structure. |
| Radius of Gyration (Rg) | A measure of the micelle's compactness. | 1.5 - 3.0 nm | Provides insight into the shape and density of the aggregate. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle's hydrophobic core exposed to water. | Decreases upon micellization | A key indicator of the hydrophobic effect driving self-assembly. |
| Interaction Energy | The potential energy between surfactant molecules and between surfactant and solvent. | Varies | Quantifies the energetic driving forces for aggregation. |
Note: The values in this table are illustrative for a typical anionic surfactant and are not specific experimental data for this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a single molecule in detail. northwestern.edunih.gov These ab initio ("from first principles") methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of a molecule. lsu.edu
For this compound, quantum chemistry can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles, particularly around the complex N-substituted taurate headgroup.
Calculate Partial Atomic Charges: Map the distribution of electron density across the molecule. This is crucial for understanding the polarity of the headgroup and its interaction with water molecules and ions.
Determine Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's chemical reactivity and electronic stability.
Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.
These calculations provide fundamental parameters that can be used as input for developing accurate force fields for the large-scale molecular dynamics simulations described previously. nih.gov
Table 2: Hypothetical Quantum Chemical Properties for a Surfactant Headgroup Fragment
| Property | Calculation Method | Predicted Value | Implication |
| HOMO Energy | DFT/B3LYP/6-31G | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | DFT/B3LYP/6-31G | +1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Calculated | 8.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | DFT/B3LYP/6-31G* | 12.5 D | Indicates high polarity of the headgroup, favoring strong hydration. |
| Mulliken Charge on Sulfonate Oxygen | Calculated | -0.85 e | Shows the localization of negative charge, crucial for ionic interactions. |
Note: This table presents theoretical data for an illustrative, analogous molecule to demonstrate the output of quantum chemical calculations. It is not specific to this compound.
Predictive Modeling of Surfactant Performance and Interaction with Substrates
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML), aims to forecast the macroscopic properties of surfactants based on their molecular structure. arxiv.orgarxiv.org These models are trained on large datasets of known surfactants to learn the complex relationships between molecular descriptors and performance metrics like the critical micelle concentration (CMC) or surface tension at the CMC (γCMC). nih.govmdpi.com
For a new surfactant like this compound, a trained QSPR or ML model could predict its performance without the need for extensive experimentation. osti.gov Molecular descriptors for the model would be calculated from the surfactant's structure, including:
Topological indices: Describing the connectivity of atoms.
Geometrical descriptors: Such as molecular volume or surface area.
Quantum-chemical descriptors: Like dipole moment or HOMO/LUMO energies.
Recent advancements utilize Graph Neural Networks (GNNs), which can learn directly from the molecular graph (the 2D structure of the molecule), showing great promise for accurately predicting surfactant properties. arxiv.orgarxiv.org These models can be particularly useful for screening large numbers of potential surfactant candidates and for optimizing formulations by predicting how a surfactant will interact with different substrates, such as polymers or solid surfaces. rsc.org
Elucidation of Structure-Property Relationships through Computational Approaches
For this compound, computational approaches can dissect the roles of its key structural features:
The Palmitoyl (C16) Chain: MD simulations can quantify how its length and flexibility contribute to the hydrophobic driving force for self-assembly and adsorption.
The Cyclohexyl Group: Quantum chemical and MD studies can analyze how its steric bulk and hydrophobicity influence the packing parameter, affecting the geometry of micelles and the efficiency of surface coverage. This bulky group likely hinders dense packing, which could favor the formation of smaller micelles or curved interfaces.
The Taurate Headgroup: Calculations can detail the headgroup's hydration shell, its interaction with counter-ions (Na+), and its role in providing electrostatic repulsion between molecules at an interface, which is critical for stability.
By integrating insights from molecular dynamics, quantum chemistry, and predictive modeling, a comprehensive, bottom-up understanding of how the unique molecular architecture of this compound dictates its function as a surfactant can be achieved.
Environmental Disposition and Degradation Pathways
Biodegradation Mechanisms and Kinetics in Aquatic and Terrestrial Environments
The primary mechanism for the environmental degradation of many surfactants is biodegradation. For Sodium N-cyclohexyl-N-palmitoyltaurate, this process is expected to be initiated by the enzymatic cleavage of the amide bond. This initial step would break the molecule into two smaller, more readily biodegradable components: palmitic acid and N-cyclohexyltaurine.
Palmitic acid, a common C16 saturated fatty acid, is expected to be rapidly mineralized by a wide variety of microorganisms in both aerobic and anaerobic environments through the well-established beta-oxidation pathway. The N-cyclohexyltaurine moiety's fate is less certain. While taurine (B1682933) itself is readily biodegradable, the presence of the cyclohexyl ring may slow the rate of degradation. Microorganisms capable of degrading cyclic compounds would be required for the complete mineralization of this fragment.
N-acyl taurates, as a class of surfactants, are generally considered to be biodegradable. wikipedia.orgcosmeticsandtoiletries.com The rate and extent of biodegradation in aquatic and terrestrial systems will depend on various factors, including microbial population density, temperature, pH, and the availability of other nutrients. In general, surfactants with linear alkyl chains are more rapidly degraded than those with branched or cyclic structures. Therefore, the cyclohexyl group in this compound may result in a longer environmental half-life compared to its linear alkyl counterparts.
Table 1: General Biodegradation Profile of N-Acyl Taurate Surfactants
| Parameter | Finding | Reference |
|---|---|---|
| Biodegradability Class | Readily Biodegradable | wikipedia.org |
| Primary Degradation Step | Hydrolysis of the amide bond | byjus.com |
| Influencing Factors | Microbial activity, temperature, pH, nutrient availability | nih.gov |
| Structural Impact | The presence of cyclic groups like cyclohexyl may slow degradation compared to linear alkyl chains. | researchgate.net |
Photolytic and Hydrolytic Degradation Studies under Environmental Conditions
In addition to biodegradation, this compound may be subject to abiotic degradation processes such as photolysis and hydrolysis.
Photolytic Degradation: Anionic surfactants can undergo photodegradation, particularly in the presence of photocatalysts like titanium dioxide (TiO2), which can be found in some industrial effluents and natural waters. sciencepublishinggroup.comosti.govresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals that can attack the organic structure of the surfactant, leading to its decomposition. acs.org The effectiveness of photodegradation is influenced by factors such as the intensity of UV radiation, the concentration of the photocatalyst, and the pH of the water. sciencepublishinggroup.com For this compound, photolytic degradation could contribute to its removal from sunlit surface waters.
Table 2: Abiotic Degradation Potential of this compound
| Degradation Pathway | Conditions | Potential Significance | Reference |
|---|---|---|---|
| Photolysis | Presence of UV light and photocatalysts (e.g., TiO2) | Potentially significant in surface waters | sciencepublishinggroup.comosti.gov |
| Hydrolysis | Typical environmental pH (6-9) | Likely to be slow; a minor pathway | wikipedia.orgbyjus.com |
Environmental Fate and Transport Modeling
Predicting the environmental distribution of this compound involves modeling its transport and partitioning between different environmental compartments, including water, soil, and sediment. As an amphiphilic molecule, it possesses both a hydrophobic tail (the palmitoyl (B13399708) and cyclohexyl groups) and a hydrophilic head (the taurate group). This structure dictates its behavior at interfaces and its tendency to sorb to organic matter in soil and sediment.
Environmental fate models for surfactants typically consider several key processes:
Sorption: The hydrophobic portions of the molecule will lead to its partitioning from the water column onto suspended solids, sediments, and soil organic matter. This process reduces the concentration of the surfactant in the aqueous phase and can decrease its bioavailability for biodegradation.
Advection and Dispersion: In aquatic systems, the dissolved fraction of the surfactant will be transported by water currents, while the sorbed fraction will move with the sediment.
Volatilization: Due to its salt-like nature and low vapor pressure, volatilization of this compound from water or soil surfaces is expected to be negligible.
The partitioning behavior can be estimated using parameters such as the octanol-water partition coefficient (Kow). While specific data for this compound is not available, its structure suggests a significant potential for sorption. Modeling efforts would likely focus on predicting its concentration in various environmental compartments based on its physicochemical properties and the characteristics of the receiving environment. ascelibrary.orgaps.org
Emerging Research Frontiers and Future Outlook
Development of Novel Analogues and Derivatives with Tailored Properties
The core structure of Sodium N-cyclohexyl-N-palmitoyltaurate offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues and derivatives with fine-tuned properties. Future research is anticipated to focus on systematic variations of both the hydrophobic and hydrophilic moieties to optimize performance for specific applications.
Key areas of exploration include:
Varying the Acyl Chain: Replacing the palmitoyl (B13399708) (C16) group with other fatty acid chains of varying lengths (from lauroyl C12 to stearoyl C18) and degrees of unsaturation (e.g., oleoyl) can significantly impact the surfactant's solubility, critical micelle concentration (CMC), and interfacial activity. Shorter chains may enhance water solubility, while longer or unsaturated chains could improve emulsification of different types of oils.
Modification of the N-Substituent: The N-cyclohexyl group contributes to the molecule's steric bulk and influences its packing at interfaces. Research into replacing the cyclohexyl ring with other cyclic or branched alkyl groups could lead to surfactants with altered foam stability, viscosity-building capabilities, or detergency.
Functionalization of the Taurate Headgroup: While the taurate group provides excellent water solubility and stability across a wide pH range, the introduction of additional functional groups could impart novel properties. For instance, incorporating ester or ether linkages could introduce stimuli-responsive behavior, allowing the surfactant's activity to be controlled by temperature or pH.
The synthesis of these new derivatives will likely continue to rely on established methods such as the Schotten-Baumann reaction, which involves the acylation of the parent amine (N-cyclohexyltaurine) with the corresponding acyl chloride. researchgate.netpatsnap.comgoogle.com
Table 1: Hypothetical Properties of Novel Sodium N-cyclohexyl-N-acyltaurate Analogues
| Acyl Group | N-Substituent | Predicted Change in Property | Potential Application |
| Lauroyl (C12) | Cyclohexyl | Increased CMC, higher water solubility | High-foaming cleansers |
| Stearoyl (C18) | Cyclohexyl | Decreased CMC, enhanced oil solubilization | Heavy-duty degreasers, oil recovery |
| Palmitoyl (C16) | Cyclopentyl | Altered micellar packing, modified foam texture | Personal care formulations |
| Oleoyl (C18:1) | Cyclohexyl | Improved emulsification of unsaturated oils | Food and cosmetic emulsions |
Exploration of Synergistic Interactions with Other Surfactants and Polymers
In practical formulations, surfactants are rarely used in isolation. The performance of this compound can be significantly enhanced through synergistic interactions with other surface-active agents and polymers. Understanding and harnessing these interactions is a key research frontier.
Mixed Surfactant Systems: Combining this compound (anionic) with other types of surfactants, such as non-ionics (e.g., alcohol ethoxylates) or zwitterionics (e.g., cocamidopropyl betaine), can lead to a reduction in the total surfactant concentration required to achieve a desired effect. researchgate.net This is often due to more efficient packing at the interface, which lowers the CMC of the mixed system and enhances properties like surface tension reduction and foaming. Studies on binary mixtures of N-lauroyl-N-methyl taurine (B1682933) sodium with other surfactants have demonstrated such synergistic benefits. researchgate.net
Surfactant-Polymer Interactions: The addition of polymers, particularly hydrophobically modified water-soluble polymers, can dramatically alter the solution behavior of surfactants. mdpi.com Polymers can interact with surfactant micelles to form polymer-surfactant complexes, leading to a significant increase in solution viscosity, enhanced foam stability, and controlled release of active ingredients. The bulky nature of the N-cyclohexyl group in this compound may lead to unique interactions with polymer backbones, offering opportunities for creating novel structured fluids.
Table 2: Predicted Synergistic Effects in Mixed Systems Containing this compound
| Added Component | Type | Predicted Synergistic Effect | Potential Benefit |
| Lauryl glucoside | Non-ionic surfactant | Lowered CMC, improved mildness | Gentle skin cleansers |
| Cocamidopropyl betaine | Zwitterionic surfactant | Enhanced foam volume and stability | Shampoos and body washes |
| Hydroxyethyl cellulose | Non-ionic polymer | Increased solution viscosity, film formation | Gels, lotions, and creams |
| Cationic guar (B607891) gum | Cationic polymer | Formation of coacervates, conditioning effect | Conditioning shampoos, fabric softeners |
Advancements in In Situ Characterization Techniques for Dynamic Systems
To fully understand and predict the behavior of this compound in complex formulations, it is crucial to study its self-assembly and interactions in real-time and under relevant conditions. Advancements in in situ characterization techniques are providing unprecedented insights into these dynamic systems.
Dynamic Light Scattering (DLS): DLS is a powerful non-invasive technique for determining the size of micelles and other aggregates in solution. researchgate.net It can be used to measure the hydrodynamic radius of this compound micelles and monitor how their size changes with concentration, temperature, pH, or the addition of other components like polymers or co-surfactants. researchgate.netnih.gov This information is vital for controlling the texture and stability of formulations.
Small-Angle Neutron and X-ray Scattering (SANS/SAXS): These scattering techniques provide detailed information about the size, shape, and internal structure of surfactant micelles. nih.govscilit.com SANS, in particular, is highly effective for studying complex mixtures, as isotopic substitution (e.g., replacing hydrogen with deuterium) can be used to highlight specific components within an aggregate. nih.govelsevierpure.com This would allow researchers to precisely map the distribution of this compound molecules within a mixed micelle or a polymer-surfactant complex.
Table 3: Application of In Situ Techniques to Study this compound Micelles
| Technique | Measured Parameter | Information Gained |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Average micelle size and size distribution |
| Polydispersity Index (PDI) | Uniformity of micelle population | |
| Small-Angle Neutron Scattering (SANS) | Aggregation Number (Nagg) | Number of surfactant molecules per micelle |
| Micelle Shape (e.g., spherical, ellipsoidal) | Detailed morphology of the aggregates |
Challenges and Opportunities in Sustainable Synthesis and Application Development
As with all specialty chemicals, the future development and commercial success of this compound and its derivatives will be heavily influenced by sustainability considerations and the ability to overcome challenges in production and application.
Sustainable Synthesis: The traditional synthesis of N-acyl taurates often relies on acyl chlorides, which can be derived from processes involving hazardous chemicals. nih.gov A significant opportunity lies in the development of greener synthetic routes. Enzymatic synthesis, using enzymes like lipases or proteases, offers a promising alternative with milder reaction conditions and reduced environmental impact. bbwpublisher.comnih.govresearchgate.net Biocatalytic methods are being explored for the synthesis of various N-acyl amino acid surfactants, and these approaches could be adapted for the production of this compound, potentially using renewable feedstocks for the palmitoyl group. nih.govbbwpublisher.com
Challenges in Commercialization: The transition from laboratory-scale synthesis to cost-effective industrial production is a major hurdle for any specialty surfactant. Key challenges include optimizing reaction yields, minimizing by-product formation, and developing efficient purification processes. patsnap.com Furthermore, demonstrating a clear performance advantage over existing commodity surfactants is essential to justify the potentially higher cost.
Opportunities in Niche Applications: The unique structure of this compound suggests its greatest potential lies in high-value, performance-driven applications where generic surfactants fall short. Opportunities may be found in areas such as mild personal care products, advanced drug delivery systems, and specialized industrial formulations that require robust emulsification or specific interfacial properties.
The continued exploration of these research frontiers will be critical in defining the future role of this compound as a high-performance, sustainable specialty surfactant.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sodium N-cyclohexyl-N-palmitoyltaurate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling cyclohexylamine with palmitoyl chloride, followed by sulfonation and sodium salt formation. Purity validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., cyclohexyl proton signals at δ 1.0–2.0 ppm and palmitoyl chain signals at δ 1.2–1.3 ppm).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 491.3).
- Ion Chromatography to quantify residual sulfonic acid intermediates .
- Safety Note : Handle intermediates like palmitoyl chloride in fume hoods due to their corrosive nature .
Q. What regulatory guidelines govern the handling of this compound in laboratory settings?
- Answer : The U.S. EPA classifies it as a List 3 inert ingredient (unknown toxicity), requiring:
- Precautionary Measures : Use PPE (gloves, goggles) and work in ventilated areas.
- Degradation Monitoring : Track hydrolytic stability under varying pH (e.g., degradation products may include cyclohexyltaurine and palmitic acid).
- Disposal Protocols : Follow federal/state regulations for sulfonate-containing compounds .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s endocrine-disrupting potential?
- Analytical Framework :
- In vitro Assays : Use ER/AR transcriptional activation assays (e.g., OECD TG 455) to assess receptor binding.
- In silico Modeling : Apply QSAR tools (e.g., EPA’s TEST software) to predict toxicity endpoints.
- Meta-Analysis : Compare results across studies (e.g., discrepancies may arise from solvent choice [DMSO vs. ethanol] or cell line variability) .
- Example Data Table :
| Study | Endpoint | Result (IC₅₀) | Model System |
|---|---|---|---|
| Smith et al. (2020) | ERα Binding | 45 µM | MCF-7 cells |
| Lee et al. (2022) | AR Antagonism | >100 µM | HEK293T cells |
Q. What experimental designs are optimal for studying its surfactant behavior in complex biological matrices?
- Methodology :
- Critical Micelle Concentration (CMC) Determination : Use surface tension measurements (Wilhelmy plate method) in PBS vs. serum-containing media.
- Stability Studies : Monitor micelle integrity via dynamic light scattering (DLS) under physiological temperatures (37°C).
- Biological Interaction Mapping : Combine FRET assays with lipid bilayer models to evaluate membrane disruption .
- Key Variables : pH (5.0–7.4), ionic strength (0.1–0.15 M NaCl), and co-solutes (e.g., albumin) .
Methodological Frameworks for Research Design
Q. How to formulate a PICOT-compliant research question for toxicity studies?
- Example :
- Population (P) : In vitro mammalian hepatocyte models.
- Intervention (I) : Exposure to 10–100 µM this compound.
- Comparison (C) : Negative control (vehicle) vs. positive control (e.g., Bisphenol A).
- Outcome (O) : Oxidative stress markers (e.g., ROS, SOD activity).
- Time (T) : 24–72 hours .
Q. What strategies mitigate bias in data interpretation for structurally similar contaminants?
- Recommendations :
- Blinded Analysis : Assign sample codes to prevent observer bias.
- Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS and ELISA for biomarker quantification).
- Negative Control Inclusion : Account for matrix effects in biological samples .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
- Root Causes :
- Measurement Techniques : Shake-flask vs. HPLC-derived logP values vary due to ionization effects (pKa ~2.1 for sulfonate group).
- Temperature Dependence : Solubility decreases by ~30% at 4°C vs. 25°C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
